molecular formula C12H17BrO B3121007 4-Bromo-1-isopropoxy-2-isopropylbenzene CAS No. 277323-14-5

4-Bromo-1-isopropoxy-2-isopropylbenzene

Cat. No. B3121007
M. Wt: 257.17 g/mol
InChI Key: OBDKGODWTSCXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isopropoxy-2-isopropylbenzene is a chemical compound with the molecular weight of 257.17 . It is a liquid at room temperature and should be stored at 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Bromo-1-isopropoxy-2-isopropylbenzene is 1S/C12H17BrO/c1-8(2)10-5-6-12(11(13)7-10)14-9(3)4/h5-9H,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Bromo-1-isopropoxy-2-isopropylbenzene is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Bromo-1-isopropoxy-2-isopropylbenzene is involved in various chemical syntheses and reactions. A study by (Wittig, 1980) discusses the use of similar compounds in synthesizing hydrocarbons capable of diyl formation. The process involves transforming dicarboxylic esters into glycolates, followed by reactions to yield the final hydrocarbons. Another research by (Bovonsombat & Mcnelis, 1993) demonstrates the use of similar compounds in ring halogenations of polyalkylbenzenes, highlighting the versatility of these compounds in organic synthesis.

Catalysis in Chemical Reactions

In catalysis, 4-Bromo-1-isopropoxy-2-isopropylbenzene and related compounds play a significant role. (Zell et al., 2012) explored the efficiency of similar compounds in Suzuki–Miyaura cross-coupling reactions, demonstrating their catalytic applications in organic chemistry.

Microbial Metabolism and Catabolism

Research on microbial metabolism and catabolism has also involved compounds similar to 4-Bromo-1-isopropoxy-2-isopropylbenzene. A study by (Eaton & Timmis, 1986) discusses the catabolism of isopropylbenzene in Pseudomonas putida, highlighting the biological transformations of such compounds.

Application in Polymer and Materials Science

In the field of polymer and materials science, these compounds have applications as well. (Rehahn et al., 1989) describe the synthesis of poly(para-phenylene) derivatives using similar brominated compounds, indicating their use in developing advanced materials.

Other Applications

Further applications are found in diverse areas such as liquid crystal synthesis (Bertini et al., 2003), and in the synthesis of organometallic polymers (Scott et al., 2004).

Safety And Hazards

The safety information available indicates that 4-Bromo-1-isopropoxy-2-isopropylbenzene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

4-bromo-2-propan-2-yl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-8(2)11-7-10(13)5-6-12(11)14-9(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDKGODWTSCXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-isopropoxy-2-isopropylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-isopropoxy-2-isopropylbenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-isopropoxy-2-isopropylbenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-isopropoxy-2-isopropylbenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-isopropoxy-2-isopropylbenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-isopropoxy-2-isopropylbenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-isopropoxy-2-isopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.